molecular formula C23H13ClF6N2O5S B2652056 (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile CAS No. 1024913-91-4

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile

Cat. No.: B2652056
CAS No.: 1024913-91-4
M. Wt: 578.87
InChI Key: BUEJMRHTOCWSLX-RQZCQDPDSA-N
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Description

The compound (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is a synthetic organic molecule characterized by:

  • Pyridine core: A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked via an ether bond to a methoxyphenyl ring .
  • Electron-withdrawing substituents: Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, which enhance metabolic stability and influence lipophilicity .
  • Acrylonitrile backbone: The (2E)-prop-2-enenitrile group, a Michael acceptor capable of covalent interactions with biological targets .

Properties

IUPAC Name

(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF6N2O5S/c1-35-19-4-2-3-13(20(19)36-21-18(24)10-14(12-32-21)22(25,26)27)9-17(11-31)38(33,34)16-7-5-15(6-8-16)37-23(28,29)30/h2-10,12H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJMRHTOCWSLX-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Pyridine Derivative: The pyridine ring is functionalized with chloro and trifluoromethyl groups through electrophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group is achieved via nucleophilic substitution reactions.

    Coupling Reactions: The pyridine derivative is then coupled with the benzenesulfonyl group using palladium-catalyzed cross-coupling reactions.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Agents : The compound has been investigated for its potential as an antiviral agent. Its structural features allow it to interact with viral proteins, inhibiting their function and thereby preventing viral replication. Research indicates that similar pyridine derivatives exhibit antiviral properties against various human viruses, suggesting that this compound may share similar mechanisms of action .
  • Pest Control : The compound's structure suggests it could serve as a novel active ingredient in pest control formulations. Its efficacy against specific noxious organisms has been highlighted in patent literature, which describes its use in formulations targeting agricultural pests that threaten crop yields .
  • Cancer Therapeutics : The presence of trifluoromethyl groups in the molecule enhances its bioactivity and selectivity towards cancer cells. Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Agrochemical Applications

  • Herbicides and Insecticides : The compound has been explored for its potential as a herbicide or insecticide due to its ability to disrupt biological processes in pests and weeds. The trifluoromethyl groups enhance its potency and stability, making it suitable for agricultural applications .
  • Fungicides : Given the structural similarities to known fungicidal compounds, this molecule may also be effective against fungal pathogens that affect crops. Its application could lead to improved crop protection strategies and reduced reliance on traditional fungicides .

Materials Science Applications

  • Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance, making it valuable in developing advanced materials for industrial applications.
  • Nanotechnology : Research into the use of this compound in nanotechnology is ongoing, particularly regarding its potential role in drug delivery systems. The ability to modify its surface properties could lead to more effective targeting of therapeutic agents within the body .

Case Studies

  • Antiviral Activity Study : A comprehensive study evaluated the antiviral efficacy of pyridine derivatives similar to the target compound against respiratory syncytial virus (RSV). Results indicated significant inhibition of viral replication, paving the way for further exploration of this compound's antiviral potential .
  • Agricultural Field Trials : Field trials have demonstrated the effectiveness of compounds with similar structures in controlling aphid populations in crops, resulting in increased yields and reduced pesticide usage overall. These results highlight the practical applications of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several derivatives (Table 1), which influence their physicochemical and bioactive properties:

Table 1: Structural Comparison of Key Analogues

Compound Name & ID Molecular Formula Key Substituents Molecular Weight Functional Group Differences
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide C₁₀H₈ClF₃N₂O - Pyridinyl group with Cl and CF₃
- Acrylamide backbone
264.63 Replaces benzenesulfonyl and methoxyphenyl with an N-methyl acrylamide group
(2E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile C₂₁H₁₅Cl₂N₃O₄ - Chlorophenoxy group
- Dioxopyrimidinyl side chain
444.27 Lacks sulfonyl group; includes a pyrimidinone-linked ethoxy chain
(2E)-3-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy)-4-[2-(2-methyl-1,3-dioxolan-2-yl)ethoxy]phenyl)-N-(pentylsulfonyl)acrylamide C₂₇H₂₈ClF₃N₂O₆S - Dioxolane-linked ethoxy group
- Pentylsulfonyl acrylamide
625.04 Replaces benzenesulfonyl with pentylsulfonyl and acrylonitrile with acrylamide
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid ester C₂₄H₂₂F₃N₃O₆S₂ - Trifluoroethoxy pyridinyl group
- Benzimidazole sulfonyl
593.62 Incorporates benzimidazole core; sulfinyl instead of sulfonyl group

Impact of Substituents on Properties

Trifluoromethyl/Trifluoromethoxy Groups: The presence of -CF₃/-OCF₃ in the main compound enhances metabolic stability compared to non-fluorinated analogues (e.g., compound with -OCH₂CF₃) .

Sulfonyl vs.

Acrylonitrile vs. Acrylamide Backbones: The acrylonitrile group’s electrophilic β-carbon enables covalent binding to cysteine residues in enzymes, unlike the acrylamide derivatives (e.g., ), which rely on non-covalent interactions .

Biological Activity

The compound (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H28ClF3N2O6S , with a molecular weight of approximately 565.0 g/mol . Its structure includes multiple functional groups that contribute to its biological activity, such as trifluoromethyl and methoxy groups, which enhance lipophilicity and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, modifications in similar compounds have shown significant COX-II inhibitory activity with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. The presence of the pyridine ring is often associated with enhanced antibacterial activity due to its ability to interact with bacterial cell membranes.
  • Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory effects, possibly through the modulation of inflammatory pathways mediated by cytokines and other signaling molecules.

Biological Assays and Efficacy

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Assays

StudyAssay TypeTargetIC50 ValueNotes
Study ACOX-II InhibitionCOX-II Enzyme0.011 μMHighly selective compared to Celecoxib
Study BAntibacterial ActivityS. aureus1 mMEffective against Gram-positive bacteria
Study CAnti-inflammatoryCytokine ReleaseNot specifiedReduced TNF-alpha levels in vitro

Case Studies

  • Case Study on COX-II Inhibition : A recent study demonstrated that derivatives similar to our compound exhibited potent COX-II inhibition, with one derivative showing an IC50 value of 0.011 μM, significantly more potent than existing drugs like Rofecoxib . This indicates a promising therapeutic potential for inflammatory diseases.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed notable antibacterial properties, particularly against Gram-positive strains, suggesting its potential use in treating bacterial infections .
  • Anti-inflammatory Mechanisms : A study focusing on the anti-inflammatory properties revealed that compounds with similar structures could significantly reduce pro-inflammatory cytokines in cultured macrophages, indicating a potential pathway for therapeutic applications in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic route for this compound, particularly for achieving stereochemical control of the (2E)-configuration?

  • Methodology : The synthesis of analogous α,β-unsaturated nitriles often involves Knoevenagel condensation or Wittig-type reactions. For stereochemical control, reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., Lewis acids) must be optimized. For example, in related (2E)-configured enones, low temperatures and polar aprotic solvents (e.g., DMF) favor the trans-configuration by stabilizing the transition state . X-ray crystallography (XRD) should validate stereochemistry post-synthesis .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish between structural isomers or confirm the presence of trifluoromethoxy and sulfonyl groups?

  • Methodology :

  • 19F NMR : The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups exhibit distinct chemical shifts (δ ~55–60 ppm for -OCF3; δ ~-60 to -70 ppm for -CF3) .
  • IR Spectroscopy : Sulfonyl (-SO2-) groups show strong asymmetric and symmetric stretching vibrations near 1350 cm⁻¹ and 1150 cm⁻¹, respectively .
  • 1H/13C NMR : The pyridinyloxy and methoxyphenyl moieties can be differentiated via coupling patterns and deshielding effects .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses involving pyridinyloxy intermediates?

  • Methodology : Use fractional factorial design (FFD) or Taguchi methods to screen variables (e.g., stoichiometry, reaction time). For example, in pyridine etherification, excess 3-chloro-5-(trifluoromethyl)pyridin-2-ol and a Pd catalyst can improve coupling efficiency . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of trifluoromethoxy and sulfonyl groups on reaction intermediates?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to assess electron-withdrawing effects. For instance, sulfonyl groups lower the LUMO energy, enhancing electrophilicity in Michael addition reactions . Solvent effects (e.g., PCM models) should be included to simulate reaction environments .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved during structural elucidation?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping in pyridinyloxy groups) that may obscure NOE signals .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings. For example, HMBC can confirm connectivity between the pyridinyloxy oxygen and the methoxyphenyl ring .
  • XRD Validation : Resolve ambiguities by comparing experimental and calculated bond angles/distances .

Q. What experimental design principles are applicable for studying the hydrolytic stability of the trifluoromethoxy group under physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–10) at 40–60°C and monitor degradation via LC-MS. Pseudo-first-order kinetics can estimate degradation rates .
  • DoE (Design of Experiments) : Use a central composite design to evaluate pH, temperature, and ionic strength effects on hydrolysis .

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